molecular formula C20H20ClN3O5 B2405479 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide CAS No. 921793-88-6

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide

Cat. No.: B2405479
CAS No.: 921793-88-6
M. Wt: 417.85
InChI Key: JVDNCETXSMXAME-UHFFFAOYSA-N
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Description

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C20H20ClN3O5 and its molecular weight is 417.85. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Analysis

  • Compounds similar to the specified chemical, such as N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, have been analyzed for their electrochemical behaviors using various techniques, demonstrating potential for quantitative determination in analytical chemistry (Zeybek et al., 2009).

Synthesis of Rare Heterocyclic Systems

  • Synthesis processes involving similar compounds, such as the construction of pyrazolo-fused dibenzo[b,f][1,4]oxazepines, have been explored. This reflects the compound's utility in developing unique heterocyclic systems with potential pharmacological applications (Sapegin et al., 2012).

Functionalization in Organic Synthesis

  • Related compounds have been used in the synthesis of various organic derivatives, highlighting their role in diverse chemical transformations. This can be crucial for developing new materials or pharmaceuticals (Amiri-Attou et al., 2005).

Crystal Engineering

  • Studies involving similar compounds have explored their use in crystal engineering, focusing on interactions like hydrogen bonds and halogen bonds. This application is significant in materials science and drug design (Saha et al., 2005).

Synthesis of Antitumor Agents

  • Compounds with structural similarities have been synthesized for their potential use as hypoxia-selective antitumor agents. This application is vital in medicinal chemistry and cancer therapy (Palmer et al., 1996).

Carbonic Anhydrase Inhibition

  • Certain derivatives, like [1,4]oxazepine-based primary sulfonamides, have shown strong inhibition of human carbonic anhydrases, indicating potential therapeutic applications (Sapegin et al., 2018).

Properties

IUPAC Name

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5/c1-4-23-16-8-5-12(9-17(16)29-11-20(2,3)19(23)26)22-18(25)14-7-6-13(24(27)28)10-15(14)21/h5-10H,4,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDNCETXSMXAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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